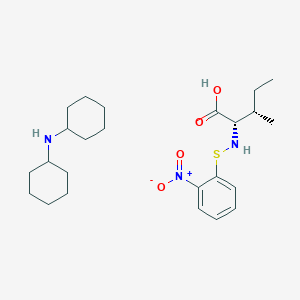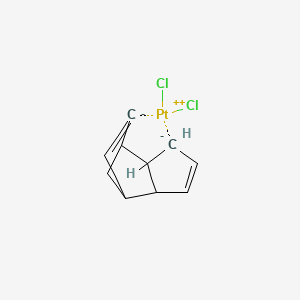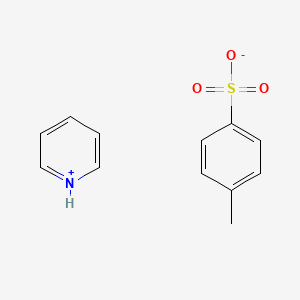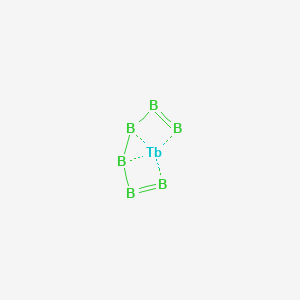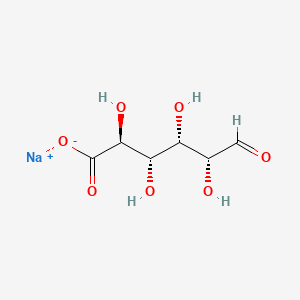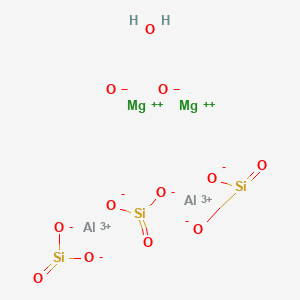
5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
NiTPP is synthesized through several methods, including thermal evaporation techniques and condensation reactions involving Schiff base ligands and Ni(II) salts. Thermal evaporation onto substrates such as quartz and glass is used to prepare thin films of NiTPP, demonstrating the versatility of its synthesis approaches for different applications (Dongol et al., 2012).
Molecular Structure Analysis
The molecular structure of NiTPP has been characterized by various analytical techniques, including X-ray diffraction, scanning and transmission electron microscopy, and spectroscopy. Studies reveal that NiTPP possesses a nanostructure with enhanced morphology and crystallinity upon annealing, indicating its thermal stability and potential for nanotechnological applications (Dongol et al., 2012).
Chemical Reactions and Properties
NiTPP undergoes various chemical reactions, including protonation and redox processes. Protonation of NiTPP can lead to paramagnetic nickel(II) complexes, whereas its redox behavior is explored through cyclic voltammetry, demonstrating oxidation of the nickel center and the stabilization of nickel(I) species. Such reactions highlight its chemical versatility and potential as a catalytic or electrochemical material (Schmidt & Chmielewski, 2003).
Physical Properties Analysis
The optical properties of NiTPP thin films have been studied, showing that annealing affects its refractive index, absorption index, and optical band gaps. Such properties are crucial for applications in photovoltaic devices and sensors, where the material's interaction with light determines its functionality (Dongol et al., 2012).
Chemical Properties Analysis
NiTPP's electrochemical properties are explored through its interaction with various ions and molecules. For instance, its ability to form surface ion pairs with hexacyanoferrate ions has been used to estimate surface coverage and evaluate quantitatively the ion association equilibria, indicating its potential as a sensor material (Zhang et al., 1997).
Aplicaciones Científicas De Investigación
Structural and Material Applications
Structural Properties in Nano Films 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) has been extensively studied for its structural properties when used in nano films. These films are prepared via thermal evaporation onto various substrates like quartz and glass. Studies reveal enhancements in morphology, crystallite size, and dislocation density upon annealing, indicating its robust structural integrity and adaptability in nanotechnology applications (Dongol et al., 2012). Additionally, similar research highlights its potential in energy storage applications, showing that 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) films have unique optical properties, contributing to their effectiveness in these applications (El-Denglawey et al., 2020).
Photophysical Properties The compound’s photophysical properties are exploited in various applications, particularly in spectroscopic studies. For instance, its behavior under visible light irradiation in different environments has been studied, revealing intricate interactions and transformation processes. This understanding aids in developing applications like sensors and photodynamic therapy (Makarska-Białokoz & Gładysz-Płaska, 2016).
Interactions with Other Materials
Interactions with Carbon Nanotubes 5,10,15,20-Tetraphenyl-21H,23H-porphine derivatives show selective interactions with semiconducting single-walled carbon nanotubes. This selectivity leads to the enrichment of semiconducting properties in the nanotubes, presenting a significant avenue for advancements in semiconductor technology and materials science (Li et al., 2004).
Electrocatalytic and Optical Properties
Electrocatalysis and Sensing Applications Studies also focus on the electrocatalytic properties of 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) and its complexes. These properties are harnessed in designing sensors and catalysts, such as in the sensitive determination of compounds like Sudan I, showcasing the versatility of this compound in analytical chemistry (Wu, 2010).
Solvent Extraction and Metal Complexation Research into the solvent extraction processes of metals using 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II) indicates its potential in metal recovery and environmental remediation. The metal extraction and complexation capabilities of this compound are essential in developing more efficient and environmentally friendly extraction techniques (Nagib, 2020).
Safety And Hazards
The compound is classified as Acute Tox. 4 for oral, dermal, and inhalation routes according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion, skin contact, or inhalation .
Propiedades
Número CAS |
14172-92-0 |
|---|---|
Nombre del producto |
5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II) |
Fórmula molecular |
C44H28N4Ni |
Peso molecular |
671.41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




